
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient method for producing thiazolidine derivatives . The reaction can be carried out without the need for a catalyst, which simplifies the process and reduces potential side reactions .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
化学反応の分析
Types of Reactions
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
科学的研究の応用
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, modulating their activity and function. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-carboxylic acid: Utilized in organic synthesis and as a precursor for various pharmaceuticals.
Uniqueness
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate stands out due to its unique combination of stability, reactivity, and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C6H14KNO4S |
|---|---|
分子量 |
235.35 g/mol |
IUPAC名 |
potassium;5,5-dimethyl-1,3-thiazolidine-4-carboxylate;dihydrate |
InChI |
InChI=1S/C6H11NO2S.K.2H2O/c1-6(2)4(5(8)9)7-3-10-6;;;/h4,7H,3H2,1-2H3,(H,8,9);;2*1H2/q;+1;;/p-1 |
InChIキー |
WFANFTRWCHUDAF-UHFFFAOYSA-M |
正規SMILES |
CC1(C(NCS1)C(=O)[O-])C.O.O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)


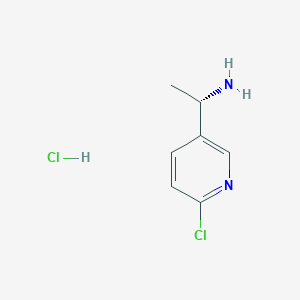
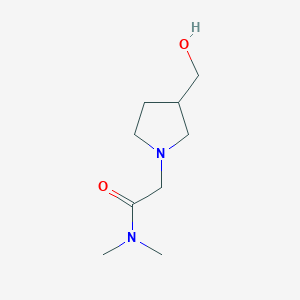
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
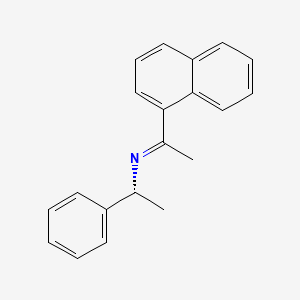
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
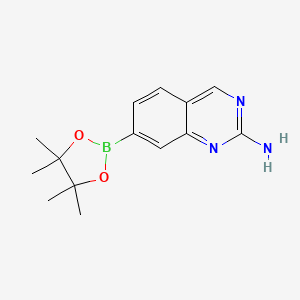
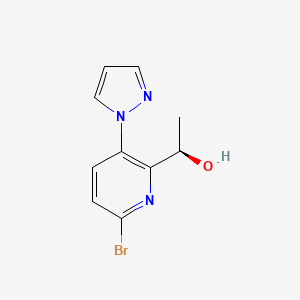
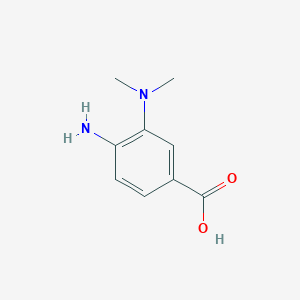
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
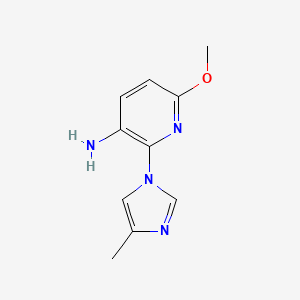
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)
